4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-methyl-5-[2-(trifluoromethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c1-4-6(17-8(13)15-4)5-2-3-14-7(16-5)9(10,11)12/h2-3H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPJXSVVITSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can lead to changes in the physiological systems they enter, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.
Biochemical Pathways
Thiazole compounds have been found to impact a variety of biochemical pathways, depending on their specific biological activity. For example, thiazole compounds with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis.
Pharmacokinetics
The compound’s predicted boiling point is 2289±350 °C, and its predicted density is 1466±006 g/cm3. Its pKa, a measure of acid dissociation constant, is predicted to be 3.55±0.10, which could influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it can bind to specific receptors on the cell surface, modulating the activity of these receptors and affecting downstream signaling cascades. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins. These changes in cellular function can lead to alterations in cellular metabolism, including shifts in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This inhibition can lead to a decrease in the production of specific metabolites and an overall disruption of metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting gene transcription and translation. These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies depending on the species and the duration of exposure. It is crucial to carefully monitor the dosage and administration of this compound in preclinical studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes and regulatory proteins. This can result in changes in the levels of specific metabolites and an overall shift in metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain tissues. Additionally, it can bind to plasma proteins, which can influence its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
Within cells, this compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can influence its activity and function, as it can interact with different biomolecules in these compartments. For example, its presence in the nucleus can affect gene transcription, while its localization in the mitochondria can influence cellular energy production.
Biological Activity
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a thiazole ring fused with a pyrimidine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In a study examining various thiazole derivatives, including the target compound, it was found that:
- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.
- The compound showed promising activity against Pseudomonas aeruginosa , with an MIC of 100 µg/mL, although it was less effective than chloramphenicol (MIC = 50 µg/mL) .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Comparison |
|---|---|---|---|
| This compound | P. aeruginosa | 100 | Chloramphenicol (50) |
| Candida albicans | 200 | Nystatin (100) | |
| Aspergillus niger | 200 | Nystatin (100) |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. Notably:
- The compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting potential for development as an anticancer agent .
Table 2: Anticancer Activity Against Various Cell Lines
The biological activity of thiazole derivatives is often linked to their ability to interact with specific biological targets. For instance, the compound has been shown to induce ferroptosis in cancer cells, a form of regulated cell death characterized by the accumulation of lipid peroxides . This mechanism is particularly relevant for compounds designed to target cancer cells selectively.
Target Proteins
Research has identified several potential targets for thiazole compounds:
- GPX4 Protein : A key player in ferroptosis regulation, inhibition of GPX4 leads to increased lipid peroxidation and subsequent cell death .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various thiazole derivatives. The results indicated that the inclusion of electron-withdrawing groups such as trifluoromethyl significantly enhanced antibacterial activity .
- Anticancer Screening : A series of analogs were synthesized and screened for their cytotoxic effects on multiple cancer cell lines. The study concluded that modifications at specific positions on the thiazole ring could enhance potency against certain cancers .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
One of the primary applications of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is its potential role in cancer treatment. Research indicates that compounds containing thiazole and pyrimidine moieties often exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
In a study published in a patent document, compounds related to this structure were evaluated for their efficacy against proliferative disorders such as cancer. The findings suggested that modifications to the thiazole and pyrimidine components could enhance potency against specific cancer types .
2. Antimicrobial Properties
Another notable application is in the field of antimicrobial agents. The trifluoromethyl group is known to enhance the bioactivity of compounds, making them effective against bacterial strains.
Case Study:
Research has demonstrated that similar thiazole-pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. This suggests that this compound could be further explored for developing new antibiotics .
Data Table: Summary of Biological Activities
Pharmaceutical Development
The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with biological targets can be optimized through structural modifications.
3. Drug Formulation
The compound can be utilized in formulating new drugs, particularly those targeting specific receptors or enzymes involved in disease pathways. The trifluoromethyl group can enhance lipophilicity, improving absorption and bioavailability.
Case Study:
A recent formulation study highlighted the importance of optimizing the physicochemical properties of thiazole derivatives to achieve desired pharmacokinetic profiles. This approach is crucial for developing effective oral or injectable medications .
Comparison with Similar Compounds
CYC116 (4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)
- Structural Differences: Substituent: CYC116 contains a 4-morpholinophenylamino group on the pyrimidine ring, whereas the target compound has a trifluoromethyl group. Electron Effects: The -CF₃ group is strongly electron-withdrawing, while the morpholino group is electron-rich and capable of hydrogen bonding.
- Biological Activity: CYC116 is a pan-Aurora kinase inhibitor with IC₅₀ values of 8 nM (Aurora A) and 9.2 nM (Aurora B). It suppresses histone H3 phosphorylation and induces polyploidy, leading to mitotic failure in cancer cells .
- Pharmacokinetics :
5-(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-yl)thiazol-2-amine (CAS 1395492-66-6)
- Structural Differences :
- Core Heterocycle : This compound substitutes pyrimidine with pyridine, altering electronic properties and binding interactions.
- Substituent : A cyclopropyl group with -CF₃ replaces the pyrimidine’s -CF₃ in the target compound.
- Biological Implications: The pyridine core may reduce binding affinity compared to pyrimidine-based analogs.
4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine
- Structural Differences :
- A phenylcyclopentyl group replaces the -CF₃ substituent.
- Activity and Pharmacokinetics :
4-Methyl-5-(5-fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)thiazol-2-amine (12q)
- Structural Differences: Incorporates a fluorine atom and a morpholinophenylamino group on the pyrimidine.
- Biological Activity: Fluorine enhances electronegativity and binding through dipole interactions. The morpholino group improves solubility and may engage in hydrogen bonding with kinase targets. This compound showed 98% purity and inhibitory activity against CDK9 .
- Comparison :
- The target compound’s -CF₃ group may offer similar electronegativity but with greater metabolic resistance compared to fluorine .
Preparation Methods
Synthesis of the Thiazole Core with Methyl Substitution
The synthesis typically starts with the formation of the 4-methylthiazole ring system. A common approach involves the reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Compound 1). This intermediate contains a methylamino group at the 2-position, which is often masked as a tert-butoxycarbonate to prevent interference in subsequent steps (Compound 2).
Functionalization at the 5-Position of Thiazole
To introduce substituents at the 5-position of the thiazole ring, alkylation reactions are employed. For example, alkylation of the tert-butoxycarbonate-masked intermediate with cyanomethanide affords tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (Compound 3) with a yield of approximately 72%.
Subsequent conversion of this intermediate to enaminones (Compound 4) is achieved by refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA). An alternative method involves bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (Compound 5), followed by treatment with sodium cyanide and DMF–DMA, although this route is less favored due to the toxicity of sodium cyanide.
Introduction of the Pyrimidinyl Moiety Bearing Trifluoromethyl Group
The coupling of the functionalized thiazole intermediates with pyrimidine derivatives bearing trifluoromethyl groups is a crucial step. This is typically accomplished by condensation reactions between the prepared enaminones and appropriately substituted phenylguanidines or guanidine derivatives under microwave irradiation or reflux conditions to form the pyrimidine ring fused to the thiazole core (Compounds 27a–l).
For example, enaminones with a trifluoromethyl substituent at the 4-position of the thiazole ring (Compound 15) are reacted with phenylguanidines to yield the target pyrimidinylthiazole compounds.
Alternative Synthetic Routes via Thiazole Acetylation and Enaminone Formation
Another synthetic strategy involves the preparation of 5-acetylthiazoles by reacting thioureas with 3-chloro-2,4-pentanedione or related diketones, followed by conversion to enaminones through reaction with DMF-DMA or tert-butoxybis(dimethylamino)methane (Bredereck’s reagent).
These enaminones serve as building blocks for pyrimidin-2-amine derivatives. The pyrimidine ring formation involves cyclization reactions between enaminones and guanidines, often facilitated by microwave irradiation or heating.
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1) | 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine | Not specified | Initial thiazole core formation |
| Masking of methylamino group (2) | tert-butoxycarbonate protection | Not specified | Prevents interference in subsequent steps |
| Alkylation to tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (3) | Alkylation with cyanomethanide | 72 | Key intermediate for further elaboration |
| Conversion to enaminone (4) | Reflux in DMF–DMA | Not specified | Enables subsequent pyrimidine ring formation |
| Pyrimidine ring formation (27a–l) | Condensation with phenylguanidines, microwave irradiation | Not specified | Final coupling step to form target compound |
| 5-Acetylthiazole formation | Thioureas + 3-chloro-2,4-pentanedione (Hantzsch–Traumann method) | Good to excellent (82–100) | Alternative route for thiazole derivatives |
| Enaminone formation | Reflux with DMF-DMA or Bredereck’s reagent | Not specified | Precursor for pyrimidine synthesis |
Summary of Preparation Strategy
The preparation of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine involves:
- Constructing the thiazole core with a methyl substituent.
- Functionalizing the thiazole at the 5-position with reactive groups such as cyanoacetyl or acetyl moieties.
- Converting these intermediates into enaminones.
- Coupling the enaminones with suitably substituted guanidines to form the pyrimidine ring bearing the trifluoromethyl substituent.
- Employing protection strategies and optimized reaction conditions to maximize yield and selectivity.
This comprehensive synthetic approach is supported by detailed research findings from peer-reviewed sources, demonstrating efficient and selective preparation methods for this complex heterocyclic compound.
Q & A
Basic: What are the common synthetic routes for 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine?
The compound is typically synthesized via multi-step reactions involving:
- Acylation of intermediates : For example, 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine reacts with acylating agents (e.g., p-fluorobenzoyl chloride) followed by amination to introduce the trifluoromethyl-pyrimidine moiety .
- Cyclocondensation : Thiazole ring formation using potassium thiocyanate and concentrated sulfuric acid, as seen in analogous thiazole derivatives .
- Cross-coupling reactions : Palladium-catalyzed coupling to attach the pyrimidine group to the thiazole core, ensuring regioselectivity .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- X-ray crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving hydrogen-bonding networks and torsion angles, as demonstrated in structurally similar compounds .
- NMR spectroscopy : H and C NMR to confirm substitution patterns, with 2D techniques (e.g., COSY, HSQC) for complex splitting .
- HPLC-MS : To assess purity and validate molecular weight, particularly for intermediates prone to side reactions .
Basic: What biological targets or activities are associated with this compound?
The thiazole-pyrimidine scaffold is linked to:
- Aurora kinase inhibition : Analogous compounds (e.g., 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) show anticancer activity via kinase inhibition, suggesting potential mechanistic overlap .
- Antimicrobial properties : Thiazole derivatives often exhibit activity against bacterial/fungal strains, though specific assays for this compound are needed .
Advanced: How can researchers optimize synthetic yields while minimizing side products?
Strategies include:
- Temperature control : Lowering reaction temperatures during acylation steps to reduce undesired polymerization .
- Catalyst screening : Testing palladium ligands (e.g., XPhos) to enhance cross-coupling efficiency .
- Purification protocols : Using flash chromatography with gradients (e.g., hexane/ethyl acetate to DCM/methanol) to isolate intermediates .
Advanced: How can structural ambiguities in crystallographic data be resolved?
- Twinned data refinement : SHELXL’s TWIN and BASF commands can model twin domains, critical for compounds prone to crystal twinning .
- Hydrogen-bonding analysis : Validate intermolecular interactions (e.g., N–H···N) using Mercury software to confirm packing motifs .
- Comparative DFT calculations : Align experimental bond lengths/angles with theoretical models to resolve discrepancies .
Advanced: How to address contradictions in reported biological activity data?
- Dose-response validation : Reproduce assays across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects .
- Orthogonal assays : Combine kinase inhibition studies with apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
- Metabolic stability testing : Assess compound degradation in liver microsomes to distinguish true activity from artifact .
Advanced: What strategies improve selectivity when designing derivatives?
- Structure-activity relationship (SAR) studies : Modify the pyrimidine substituents (e.g., replacing trifluoromethyl with cyano) to probe steric/electronic effects .
- Co-crystallization with targets : Resolve binding modes using Aurora kinase X-ray structures to guide rational design .
Advanced: What computational approaches predict binding affinities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
